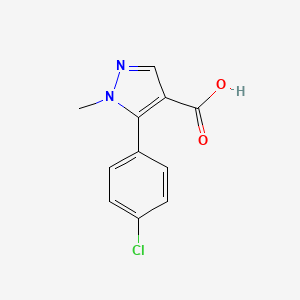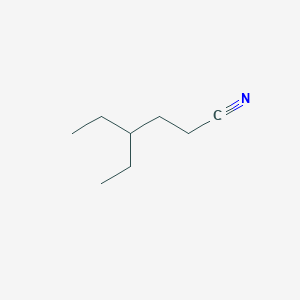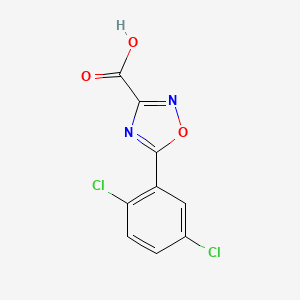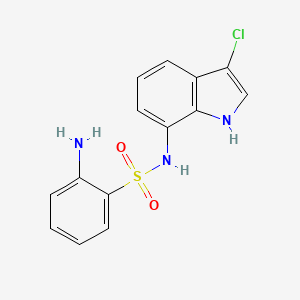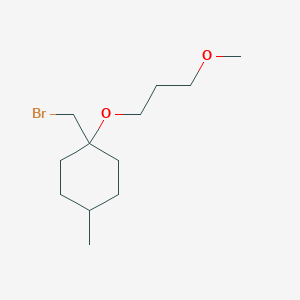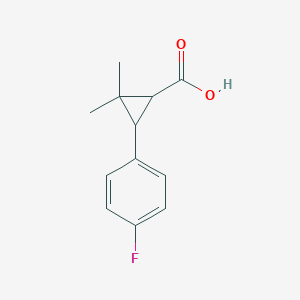
3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with a phenyl group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde as the starting material.
Cyclization Reaction: The aldehyde undergoes a cyclization reaction with a suitable diene in the presence of a Lewis acid catalyst to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane is then carboxylated using reagents like carbon monoxide and a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Catalyst Optimization: The choice of catalyst and reaction conditions are fine-tuned to minimize by-products and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions at the fluorine atom or the cyclopropane ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Fluorinated aromatic compounds and cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism by which 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
3-(4-Chloro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methoxy-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a methoxy group instead of fluorine.
3-(4-Bromo-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(4-Fluoro-phenyl)-2,2-dimethyl-cyclopropanecarboxylic acid imparts unique chemical and physical properties compared to its chloro, methoxy, and bromo analogs. Fluorine's high electronegativity and small size can significantly influence the compound's reactivity and interaction with biological targets.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H13FO2 |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO2/c1-12(2)9(10(12)11(14)15)7-3-5-8(13)6-4-7/h3-6,9-10H,1-2H3,(H,14,15) |
Clave InChI |
GMFJGQWAMPVWLG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1C(=O)O)C2=CC=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B15323995.png)
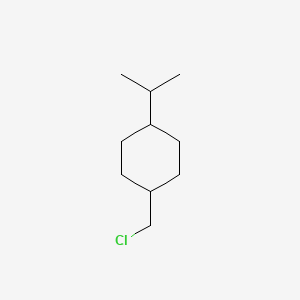
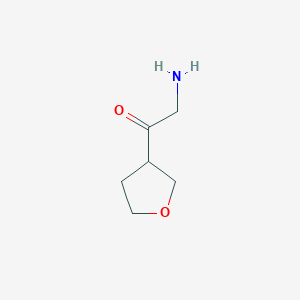
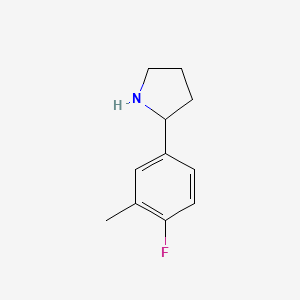
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
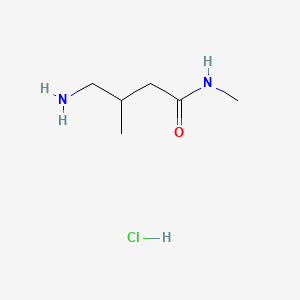

![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
